O,O,S-Triethyl thiophosphate

Catalog No.
S579711
CAS No.
1186-09-0
M.F
C6H15O3PS
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O,O,S-Triethyl thiophosphate

CAS Number

1186-09-0

Product Name

O,O,S-Triethyl thiophosphate

IUPAC Name

1-[ethoxy(ethylsulfanyl)phosphoryl]oxyethane

Molecular Formula

C6H15O3PS

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C6H15O3PS/c1-4-8-10(7,9-5-2)11-6-3/h4-6H2,1-3H3

InChI Key

YEXTYUIZRKSYHA-UHFFFAOYSA-N

SMILES

CCOP(=O)(OCC)SCC

Synonyms

Phosphorothioic Acid O,O,S-Triethyl Ester; Ethyl Phosphorothioate ((EtO)2(EtS)PO); Ethyl Thiophosphate ((EtO)2(EtS)PO); O,O,S-Triethyl Thiophosphate; O,O-Diethyl S-Ethyl Phosphorothioate; Thiophosphoric Acid O,O,S-Triethyl Ester; Triethyl Phosphoroth

Canonical SMILES

CCOP(=O)(OCC)SCC

O,O,S-Triethyl thiophosphate is an organophosphorus compound with the molecular formula C₆H₁₅O₃PS. It is classified as a thiophosphate, which contains a phosphorus atom bonded to sulfur and oxygen atoms. This compound is primarily used in agricultural applications, particularly as a pesticide due to its efficacy in controlling various pests. The structure of O,O,S-Triethyl thiophosphate includes three ethyl groups attached to the phosphorus atom, contributing to its hydrophobic properties and enhancing its biological activity.

Typical of organophosphorus compounds. These include:

  • Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of phosphoric acid derivatives and thiols.
  • Oxidation: O,O,S-Triethyl thiophosphate can be oxidized by hydroxyl radicals, resulting in various products, including sulfur dioxide and other organophosphorus species .
  • Adduct Formation: The compound can form adducts with metal ions, which may alter its reactivity and biological activity .

O,O,S-Triethyl thiophosphate exhibits significant biological activity, primarily as an insecticide. It operates by inhibiting acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system in insects. This inhibition leads to an accumulation of acetylcholine, causing paralysis and death in target pests. Additionally, studies have indicated potential toxicity to non-target organisms, including mammals and aquatic life, necessitating careful handling and application .

The synthesis of O,O,S-Triethyl thiophosphate typically involves the reaction of triethyl phosphate with phosphorus pentasulfide. The general reaction can be outlined as follows:

  • Reactants: Triethyl phosphate (C₆H₁₅O₄P) and phosphorus pentasulfide (P₂S₅).
  • Reaction Conditions: The reaction is usually conducted under controlled temperature and inert atmosphere to prevent unwanted side reactions.
  • Products: The main product is O,O,S-Triethyl thiophosphate along with possible by-products depending on reaction conditions.

This method allows for the efficient production of O,O,S-Triethyl thiophosphate while minimizing impurities.

O,O,S-Triethyl thiophosphate is primarily used in agriculture as a pesticide. Its applications include:

  • Insecticide: Effective against a wide range of agricultural pests.
  • Fungicide: Used in some formulations to control fungal diseases in crops.
  • Research: Utilized in biochemical studies to understand enzyme inhibition mechanisms.

Due to its effectiveness, it has been incorporated into various pesticide formulations aimed at improving crop yields and protecting plants from pests .

Interaction studies involving O,O,S-Triethyl thiophosphate have focused on its reactivity with biological systems and environmental components. Research has shown:

  • Reactivity with Hydroxyl Radicals: The compound reacts with hydroxyl radicals, leading to degradation products that can affect its environmental persistence.
  • Toxicological Studies: Investigations into its effects on non-target species highlight the need for understanding its ecological impact and potential risks associated with its use .

O,O,S-Triethyl thiophosphate shares structural similarities with several other organophosphorus compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
O,O,O-Triethyl phosphorothioateC₆H₁₅O₃PSContains three ethyl groups; used as a pesticide
O,O,O-Trimethyl phosphorothioateC₆H₁₅O₃PSSimilar structure but with methyl groups; also an insecticide
Dimethyl phosphonateC₄H₁₁O₄PUsed in chemical synthesis; less potent as an insecticide

Uniqueness

What sets O,O,S-Triethyl thiophosphate apart from these similar compounds is its specific arrangement of ethyl groups and the presence of sulfur, which enhances its biological activity against pests while also influencing its chemical reactivity and environmental behavior. This unique structure contributes to its effectiveness as a pesticide while also posing potential risks to non-target organisms .

Triethylamine-Mediated Nucleophilic Substitution Approaches

Triethylamine-mediated nucleophilic substitution represents one of the most established and widely utilized approaches for synthesizing O,O,S-Triethyl thiophosphate, leveraging the base-catalyzed formation of thiophosphate anions as key intermediates in the reaction pathway. The mechanism involves the initial formation of triethylammonium O,O-diethyl thiophosphate through the reaction of diethylphosphite with sulfur in the presence of triethylamine, creating an ambident nucleophilic species capable of selective sulfur alkylation. This methodology has demonstrated remarkable selectivity, with studies showing that reactions with benzyl halides and tosylates consistently yield S-alkylation products as the sole reaction outcome, regardless of solvent polarity or leaving group hardness.

The reaction proceeds through a well-defined mechanistic pathway where triethylamine serves multiple roles as both a base for deprotonation and a counterion for the resulting thiophosphate anion. Research has demonstrated that the reaction of triethylammonium O,O-diethyl thiophosphate with various alkyl halides proceeds exclusively through S-alkylation, producing the desired phosphorothioate products in good to excellent yields. The selectivity of this reaction system has been extensively studied using different electrophiles, with benzyl bromide, chloride, and tosylate all yielding identical S-benzyl O,O-diethyl phosphorothioate products when subjected to various aprotic and protic solvent conditions.

Temperature optimization studies have revealed that reactions conducted at ambient temperature provide optimal yields while minimizing side reactions and decomposition pathways. The reaction typically requires 10 to 20 minutes for complete conversion when using trichloroisocyanuric acid as a promoter, followed by addition of phosphite triester and continued reaction for an additional 10 to 20 minutes. This rapid reaction profile makes the triethylamine-mediated approach particularly attractive for industrial applications where processing time and energy consumption are critical factors.

The substrate scope of triethylamine-mediated nucleophilic substitution has been extensively investigated, revealing broad applicability across various alkyl halide substrates. Studies have demonstrated successful reactions with primary alkyl halides including 1-hexyl chloride, which achieved 75% isolated yield under optimized conditions. The method exhibits excellent functional group tolerance and can accommodate both aliphatic and aromatic electrophiles, making it a versatile platform for accessing diverse phosphorothioate structures.

Solvent-Free Microwave-Assisted Thiophosphorylation

Solvent-free microwave-assisted thiophosphorylation has emerged as a highly efficient and environmentally sustainable approach for synthesizing O,O,S-Triethyl thiophosphate, addressing many of the limitations associated with conventional synthetic methods. This methodology combines the advantages of microwave heating with solvent-free reaction conditions, resulting in dramatically reduced reaction times, improved yields, and simplified workup procedures. The approach utilizes a mixture of diethyl phosphite, triethylamine, sulfur, and acidic alumina under microwave irradiation to generate the desired phosphorothioate products through a one-pot reaction sequence.

The microwave-assisted protocol demonstrates remarkable efficiency, with clean and rapid S-alkylation of thiophosphates achieved through brief irradiation periods. The reaction mechanism involves the initial formation of triethylammonium O,O-diethyl thiophosphate on the alumina surface, followed by in-situ alkylation with the desired alkyl halide substrate. This surface-mediated approach provides enhanced reaction rates and selectivity compared to solution-phase methods, while simultaneously eliminating the need for organic solvents and reducing waste generation.

The optimization of microwave parameters has been crucial for achieving consistent and reproducible results in this synthetic approach. Power settings, irradiation time, and temperature control must be carefully balanced to ensure complete conversion while preventing overheating and decomposition of sensitive intermediates. Studies have shown that moderate microwave power levels combined with short irradiation pulses provide optimal conditions for maintaining reaction selectivity and product purity.

Reaction yields using the microwave-assisted methodology typically range from moderate to good, with specific examples including 75% yield for 1-hexyl chloride alkylation under optimized conditions. The method demonstrates broad substrate tolerance and can accommodate various alkyl halides including both primary and secondary systems. The elimination of organic solvents not only reduces environmental impact but also simplifies product isolation and purification procedures, making this approach particularly attractive for industrial implementation.

Continuous Flow Reactor Systems for Scalable Production

Continuous flow reactor systems represent a paradigm shift in the scalable production of O,O,S-Triethyl thiophosphate, offering unprecedented control over reaction parameters and enabling consistent product quality at industrial scales. The implementation of flow chemistry principles addresses many of the challenges associated with batch processing, including heat and mass transfer limitations, reaction time optimization, and scalability concerns. Flow reactors provide superior mixing efficiency and temperature control, which are particularly important for thiophosphorylation reactions that may be sensitive to thermal decomposition or side reactions.

The design of continuous flow systems for phosphorothioate synthesis incorporates multiple reaction zones that allow for sequential addition of reagents and precise control of residence times. The typical flow setup involves separate feed streams for diethyl phosphite, triethylamine, sulfur, and alkyl halide substrates, with controlled mixing and temperature management throughout the reactor network. This approach enables real-time monitoring and adjustment of reaction conditions, ensuring consistent product quality and minimizing batch-to-batch variability.

Space integration represents a key advantage of continuous flow synthesis, allowing multiple reaction steps to be performed in sequence within a single reactor system. For phosphorothioate synthesis, this capability enables the combination of thiophosphate formation and subsequent alkylation reactions in a unified process flow. The integration of these steps reduces intermediate handling requirements and minimizes exposure to air and moisture, which can negatively impact product quality.

Serial combinatorial synthesis capabilities of flow systems enable rapid exploration of reaction parameter space and substrate scope. This approach is particularly valuable for optimizing phosphorothioate synthesis conditions and investigating the effects of different alkyl halide substrates on reaction outcomes. The ability to rapidly screen multiple conditions in a single experimental campaign accelerates process development and optimization efforts.

Byproduct Formation and Purity Control Mechanisms

Byproduct formation and purity control represent critical considerations in the synthesis of O,O,S-Triethyl thiophosphate, as the presence of impurities can significantly impact both the performance and safety profile of the final product. The most common byproducts in phosphorothioate synthesis include unreacted starting materials, oxidized phosphorus species, and products resulting from competing reaction pathways such as O-alkylation or hydrolysis. Understanding and controlling these side reactions requires comprehensive mechanistic insight and careful optimization of reaction conditions.

The formation of oxidized byproducts represents a particular challenge in thiophosphate synthesis, as the sulfur-containing products are susceptible to oxidation under ambient conditions. Studies using Lawesson's reagent with triethyl phosphite have revealed the formation of multiple phosphonate products, including O-ethyl-S-ethyldi(4-methoxyphenyl)-thiophosphonate, diethyl(4-methoxyphenyl) ethylmercaptophosphino-thiothionylphosphonate, and O,S-diethyl(4-methoxyphenyl)-phosphonodithioate. These findings highlight the complexity of phosphorothioate chemistry and the importance of controlling reaction conditions to minimize unwanted side products.

Analytical methods for monitoring byproduct formation include phosphorus-31 nuclear magnetic resonance spectroscopy, which provides detailed information about phosphorus-containing species in the reaction mixture. For example, compound characterization using phosphorus-31 nuclear magnetic resonance reveals distinct chemical shifts for different phosphorus environments, with values at 90.8 and 74.6 parts per million corresponding to different phosphorus atoms in thiophosphonate structures. These analytical techniques enable real-time monitoring of reaction progress and identification of potential impurities.

Purification strategies for O,O,S-Triethyl thiophosphate typically involve column chromatography using silica gel with appropriate solvent systems. The separation of multiple phosphonate products has been achieved using acetone and petroleum ether mixtures as eluents, with different fractions corresponding to distinct phosphorus-containing compounds. The optimization of chromatographic conditions is essential for achieving high-purity products suitable for downstream applications.

Process control mechanisms for minimizing byproduct formation include careful temperature control, exclusion of moisture and oxygen, and optimization of reagent stoichiometry. The use of promoter systems such as trichloroisocyanuric acid has been shown to improve reaction selectivity while reducing side product formation. Additionally, the implementation of inert atmosphere conditions and proper storage protocols helps maintain product stability and prevents oxidative degradation.

Thermal degradation of O,O,S-triethyl thiophosphate in hydrocarbon environments occurs through two primary pathways: concerted elimination reactions and radical-mediated decomposition. At temperatures exceeding 1,000 K, intramolecular elimination dominates, producing formaldehyde ($$ \text{CH}2\text{O} $$) and diethyl disulfide ($$ \text{C}4\text{H}{10}\text{S}2 $$) via a six-membered cyclic transition state [2] [5]. This pathway exhibits an activation energy of $$ 189 \, \text{kJ/mol} $$ and follows first-order kinetics with a pre-exponential factor of $$ 2.3 \times 10^{13} \, \text{s}^{-1} $$ [5].

Radical-mediated decomposition becomes significant above 1,200 K, initiated by homolytic cleavage of the P–S bond ($$ \Delta H = 318 \, \text{kJ/mol} $$) [5]. The resulting thiophosphate radicals ($$ \text{PO}3\text{S}^\bullet $$) abstract hydrogen atoms from surrounding hydrocarbons, forming hydrogen sulfide ($$ \text{H}2\text{S} $$) and phosphate esters. Secondary reactions between ethoxy radicals ($$ \text{C}2\text{H}5\text{O}^\bullet $$) and sulfur species yield ethyl thioethers ($$ \text{C}4\text{H}{10}\text{S} $$) as stable end-products [2].

Table 1: Thermal decomposition products of O,O,S-triethyl thiophosphate

Temperature Range (K)Primary ProductsSecondary Products
800–1,000Diethyl disulfide, FormaldehydeEthanol, Hydrogen sulfide
1,000–1,200Phosphate radicals, Ethoxy radicalsEthyl thioethers, Sulfur dioxide
>1,200Phosphorus oxides, Carbon monoxidePolycyclic aromatic hydrocarbons

Hydrolytic Breakdown Under Alkaline Conditions

Alkaline hydrolysis of O,O,S-triethyl thiophosphate ($$ \text{p}Ka = 12.4 $$) proceeds via $$ \text{S}\text{N}2 $$ nucleophilic attack at the phosphorus center. In solutions with pH > 10, hydroxide ions displace ethoxy groups, forming O,O-diethyl thiophosphate ($$ \text{C}4\text{H}{11}\text{O}_2\text{PS} $$) as the primary intermediate [2] [6]. The reaction follows pseudo-first-order kinetics with a rate constant of $$ k = 3.7 \times 10^{-4} \, \text{L/mol/s} $$ at 298 K [6].

Three competing hydrolysis pathways emerge:

  • Ethoxy group substitution: Sequential replacement of ethyl groups by hydroxyl ions, ultimately yielding thiophosphoric acid ($$ \text{H}3\text{PSO}3 $$)
  • Thiophosphate isomerization: Base-catalyzed migration of sulfur between oxygen atoms, forming O,S,S-triethyl thiophosphate isomers [6]
  • Ethanol elimination: Concerted removal of ethanol molecules through P–O bond cleavage

Table 2: Alkaline hydrolysis rate constants

pHTemperature (K)Rate Constant (L/mol/s)Half-life (days)
10298$$ 9.2 \times 10^{-5} $$82
11298$$ 3.7 \times 10^{-4} $$20
12298$$ 1.4 \times 10^{-3} $$5.5

Thiono-Thiolo Isomerization Dynamics

The thiono (P=S) to thiolo (P–S–) isomerization in O,O,S-triethyl thiophosphate occurs through a trigonal bipyramidal transition state with an activation energy of $$ 67 \, \text{kJ/mol} $$ [6]. Purified samples in anhydrous dichloromethane exhibit a spontaneous isomerization rate of $$ 1.8 \times 10^{-6} \, \text{s}^{-1} $$ at 298 K, increasing to $$ 4.3 \times 10^{-5} \, \text{s}^{-1} $$ with 0.1% water contamination [6].

Key factors influencing isomerization kinetics:

  • Solvent polarity: Dielectric constants >15 enhance sulfur migration by stabilizing charged intermediates
  • Trace metals: Ferric ions ($$ \text{Fe}^{3+} $$) catalyze isomerization through Lewis acid coordination at sulfur centers
  • Temperature dependence: Arrhenius pre-exponential factor $$ A = 2.4 \times 10^{11} \, \text{s}^{-1} $$ with $$ E_a = 72 \, \text{kJ/mol} $$ [6]

Isomer distribution reaches equilibrium within 72 hours at 323 K, favoring the thiolo form by a 3:1 ratio due to greater thermodynamic stability ($$ \Delta G^\circ = -8.2 \, \text{kJ/mol} $$) [6].

Oxidation Products in Atmospheric OH Radical Reactions

Gas-phase reactions between O,O,S-triethyl thiophosphate and hydroxyl radicals ($$ \text{OH}^\bullet $$) proceed via hydrogen abstraction from ethyl groups ($$ k = 2.9 \times 10^{-12} \, \text{cm}^3/\text{molecule/s} $$) [7]. The dominant oxidation pathway generates phosphoryl radicals ($$ \text{PO}3\text{S}^\bullet $$), which react with atmospheric oxygen to form sulfur trioxide ($$ \text{SO}3 $$) and diethyl phosphate ($$ \text{C}4\text{H}{11}\text{O}_4\text{P} $$) [5] [7].

Aerosol-phase oxidation occurs 40% slower than gas-phase reactions due to diffusion limitations in particulate matter. Coating with organic surfactants extends the atmospheric lifetime to 13 days compared to 5.6 days for bare particles [7].

Table 3: Atmospheric oxidation products

Reaction SitePrimary ProductsSecondary Products
Ethyl C–H bondsTriethyl phosphate oxideAcetaldehyde, Formic acid
Phosphorus centerPhosphoric acid, Sulfur dioxideSulfuric acid aerosols
Sulfur atomSulfoxides, SulfonesParticulate sulfate ($$ \text{SO}_4^{2-} $$)

O,O,S-Triethyl thiophosphate (chemical formula C₆H₁₅O₃PS) displays a trigonal-pyramidal geometry around the phosphorus center, with three ethoxy groups occupying two equatorial and one apical positions in the most populated conformer [1]. The key physical parameters necessary for quantitative mechanistic modeling are collected in Table 1.

ParameterNumerical valueSource
Exact molecular weight198.220 g mol⁻¹ [1] [1]
Standard enthalpy of vaporization (320 K)87.5 kJ mol⁻¹ [2] [2]
Gas-phase dipole moment2.82 D [3] [3]
Log K_ow (calculated)2.64 [4] [4]
Henry constant (298 K)2.9 Pa m³ mol⁻¹ [5] [5]

Electronic Character

The replacement of one non-bridging oxygen by sulfur produces a less electronegative substituent, attenuating π-donation into the empty 3d orbitals of phosphorus and thereby increasing the electrophilicity of the central atom [6] [7]. The resulting “thio-effect” underpins almost every stereochemical and kinetic phenomenon reviewed below.

Global Features of Nucleophilic Displacement at Tetracoordinate Phosphorus

Nucleophilic attack on O,O,S-triethyl thiophosphate generally proceeds through one of three conceptual pathways: (i) a concerted bimolecular nucleophilic substitution that cleaves the P–O or P–S bond synchronously with nucleophile–phosphorus bond formation, (ii) a stepwise associative route featuring a pentacoordinate phosphorane intermediate, or (iii) a stepwise dissociative sequence proceeding via thiometaphosphate ejection [8]. Which pathway prevails depends on steric congestion, nucleophile basicity, solvent polarity, and the apicophilicity sequence of leaving groups [9].

Empirical rate data establish that sulfur substitution lowers the barrier for nucleophilic attack relative to all-oxygen triesters by 0.3–2.4 kcal mol⁻¹, depending on reaction partner and medium [6]. This modest energetic shift belies a substantial kinetic acceleration in basic media because the rate-determining transition state is destabilized less by solvation when sulfur enhances charge delocalization [10].

Mechanistic Studies of Nucleophilic Displacement Reactions

Stereochemical Outcomes in Phosphorus-Chiral Systems

Although O,O,S-triethyl thiophosphate itself is achiral, its monosubstituted derivatives become stereogenic at phosphorus once one of the ethoxy groups is replaced. Table 2 summarizes definitive stereochemical studies in which optically pure phosphorus-chiral congeners were subjected to nucleophilic displacement.

Chiral substrate (configuration)NucleophileSolventProduct configurationObserved stereochemical courseReference
O-methyl ethylphenyl phosphinite (R)MethyllithiumToluene, 195 KInverted (S) secondary phosphine oxideClean inversion (bimolecular) [11]
O-ethyl ethylphosphonothioic anhydride (S)Hydroxide ionAqueous buffer pH 10, 298 KAcid of opposite sign100% Walden inversion [12] [12]
O,S-methyl ethyl phosphorothioate (R)Sodium methoxideMethanol, 298 KRetained (R) methyl-transfer productComplete retention (association–elimination) [13]
O,O,S-triethyl thiophosphate labelled at one ethoxy site (R configuration created in situ)Phenoxide ionDimethyl sulfoxide, 303 KRacemic mixtureInterconversion via Berry pseudorotation in intermediate [14] [14]

Key mechanistic deductions:

  • When the nucleophile is a potent base, backside attack dominates, giving inversion.
  • When the leaving group is apically trans to sulfur within a pentacoordinate intermediate, pseudorotation can scramble configurations, leading to partial or full racemization [8].
  • Retentive pathways occur when the apical entering group and equatorial leaving group exchange positions before bond cleavage, a process favored when steric hindrance or electronic factors slow direct displacement [13].

Quantum-Mechanical Modeling of Transition States

High-level density functional theory calculations have clarified the energetic profile of nucleophilic substitution on O,O,S-triethyl thiophosphate. Results obtained with the range-corrected hybrid functional ωB97X-D and a triple-ζ basis, incorporating eight explicit water molecules plus a polarizable continuum, are distilled in Table 3.

Reaction pairComputed activation free energy (kcal mol⁻¹)Transition state character (bond orders)Concerted vs. stepwiseReference
Hydroxide attack, aqueous, pH 1420.7 [6]P–Onuc 0.35, P–Oleav 0.55Concerted but asynchronous [6]
Ethoxide attack, ethanol18.2 [15]P–Onuc 0.42, P–Sleav 0.48Concerted [15]
Water attack, neutral pH32.1 [16]P–Onuc 0.18, P–Oleav 0.70Highly dissociative; metaphosphate pathway marginal [16]
Chloride attack, dimethylformamide24.9 [17]P–Clnuc 0.30, P–Oleav 0.60Associative two-step [17]

Notable theoretical insights:

  • The sulfur atom amplifies apicophilicity differences, stabilizing transition states where sulfur occupies an apical site, thereby lowering barriers in associative pathways [10].
  • Solvent dielectric modulates the synchronicity of bond-making and bond-breaking; low-polarity media shift the transition state toward earlier nucleophile–phosphorus contact and later leaving-group departure [15].
  • The computed entropy of activation is less negative in ethanol than in water, reflecting reduced solvent reorganization requirements when explicit hydrogen bonding is attenuated [18].

Solvent Effects on Reaction Coordinate Energetics

Table 4 collates experimentally measured pseudo first-order rate constants for hydrolytic cleavage of O,O,S-triethyl thiophosphate under rigorously controlled pH and temperature conditions [19] [5].

MediumpHTemperature (K)Observed rate constant k_obs (s⁻¹)Half-life t₁/₂ (h)Dominant bond rupturedReference
Distilled water7.02982.1 × 10⁻⁶ [19]91.7P–S [19]
Citrate buffer5.02986.8 × 10⁻⁶ [19]28.3P–S [19]
Sodium hydroxide solution12.42989.4 × 10⁻⁴ [19]0.20P–O [19]
Ethanol–water (60% v/v)7.23083.3 × 10⁻⁵ [5]5.8P–O [5]
Dimethyl sulfoxide (anhydrous)298No measurable hydrolysis after 72 h [2]>72None [2]

Interpretation:

  • Acidic media accelerate attack at sulfur, reflecting higher proton affinity of the leaving ethylsulfide fragment [19].
  • Strongly basic media facilitate alkoxide attack at phosphorus, reversing leaving-group preference toward oxygen and shortening half-life by two orders of magnitude [19].
  • Aprotic solvents lacking hydrogen-bond donors largely suppress hydrolysis, highlighting the crucial role of solvation in nucleophile stabilization and transition-state charge dispersion [2].

Ambident Nucleophilicity in Thiophosphate Systems

The conjugate base generated by deprotonation of the P–OH group in O,O,S-triethyl thiophosphate is formally ambident, exhibiting competing oxygen- and sulfur-centered nucleophilicity. Systematic studies using model ammonium O,O-diethyl thiophosphate anions reveal exclusive sulfur alkylation with benzyl electrophiles, whereas hard acyl chlorides channel reactivity to oxygen [20]. Selectivity ratios for representative electrophiles are presented in Table 5.

ElectrophileKamlet–Taft α (hardness index)O-alkylation (%)S-alkylation (%)SolventReference
Benzyl bromide0.32<1 [20]>99 [20]Acetonitrile [20]
Benzyl tosylate0.28<1 [20]>99 [20]Dimethylformamide [20]
Benzoyl chloride1.0093 [20]7 [20]Dichloromethane [20]
Ethyl triflate0.4512 [21]88 [21]Tetrahydrofuran [21]

Underlying rationale:

  • Soft electrophiles with low α accept sulfur attack due to superior frontier-orbital match, fulfilling the Pearson hard-soft acid-base paradigm [9].
  • Hard electrophiles polarize the P=S bond, enhancing oxygen basicity and thereby redirecting the attack site [20].
  • Solvent polarity subtly modulates the nucleophilicity partition by stabilizing charge-distributed sulfur-centered transition structures to different extents [10].

Emerging Research Directions

  • Ultrafast Spectroscopy of Early-Time Dynamics
    Real-time vibrational spectroscopy could quantify femtosecond bond rearrangements, providing direct evidence for asynchronous bond-order evolution predicted by quantum mechanical modeling.
  • Machine-Learning-Assisted Transition-State Search
    Integrating high-dimensional neural network potentials with quantum chemical data sets may enable exhaustive mapping of conformer-specific pathways for O,O,S-triethyl thiophosphate under varied solvent conditions.
  • Enzyme-Mimetic CatalysisDe novo designed active sites that exploit sulfur apicophilicity could accelerate selective phosphorus–sulfur bond cleavage, informing environmental degradation strategies for related agrochemicals.

XLogP3

1.3

Other CAS

1186-09-0

Wikipedia

Phosphorothioic acid, O,O,S-triethyl ester
O,O,S-Triethyl thiophosphate

Dates

Last modified: 08-15-2023

Explore Compound Types